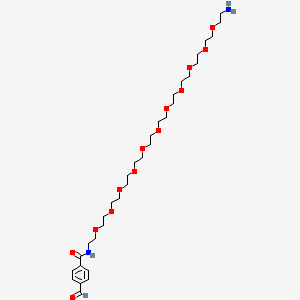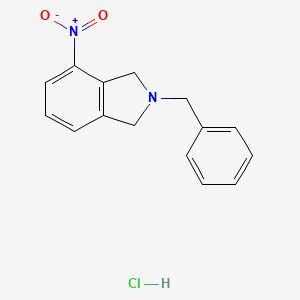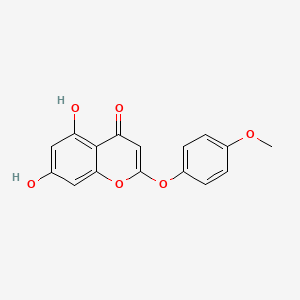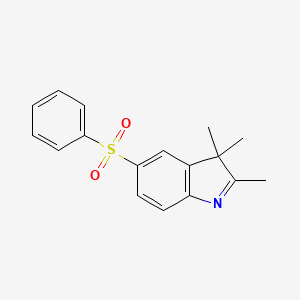
3-Methylphenethyl quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenethyl quinoline-4-carboxylate is a quinoline derivative, a class of compounds known for their diverse applications in medicinal, synthetic organic, and industrial chemistry. Quinolines are heterocyclic aromatic compounds containing a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 3-Methylphenethyl quinoline-4-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalytic amount of silver salt of heteropoly acid, forming ethyl 2-methyl-4-phenyl-3-quinoline carboxylate . Another method includes the use of enaminone as a replacement for 1,3-dicarbinols to prepare quinoline-4-carboxylic acid . Industrial production methods often focus on optimizing yield and reducing environmental impact, utilizing green chemistry principles such as microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts .
Chemical Reactions Analysis
3-Methylphenethyl quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of dihydroquinolines.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for quinoline derivatives.
Scientific Research Applications
3-Methylphenethyl quinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methylphenethyl quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes like topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound may interact with microbial enzymes, disrupting their metabolic processes and leading to antimicrobial effects .
Comparison with Similar Compounds
3-Methylphenethyl quinoline-4-carboxylate can be compared with other quinoline derivatives such as:
Quinoline-4-carboxylic acid: Similar in structure but lacks the methylphenethyl group, which may affect its biological activity and chemical reactivity.
2-Methylquinoline: Another quinoline derivative with a methyl group at the 2-position, differing in its substitution pattern and potentially its applications.
8-Hydroxyquinoline: Known for its chelating properties and use in metal ion detection, differing significantly in its functional groups and applications
Properties
Molecular Formula |
C19H17NO2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
2-(3-methylphenyl)ethyl quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO2/c1-14-5-4-6-15(13-14)10-12-22-19(21)17-9-11-20-18-8-3-2-7-16(17)18/h2-9,11,13H,10,12H2,1H3 |
InChI Key |
HNGXIUFOLQQXQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCOC(=O)C2=CC=NC3=CC=CC=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Phenoxy-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11835219.png)
![5-nitro-11,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-8,9-dione](/img/structure/B11835222.png)






![(3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)phenyl)boronic acid](/img/structure/B11835262.png)

![N'-(2-Chloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B11835266.png)
